3-O-Benzoyl Diosgenine

説明

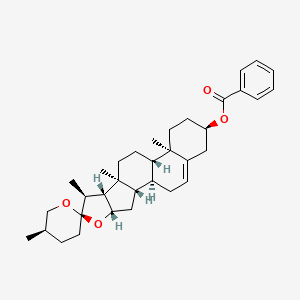

This compound is characterized by its molecular formula C34H46O4 and a molecular weight of 518.73 . Diosgenin is primarily extracted from plants belonging to the Dioscoreaceae family, such as yams. 3-O-Benzoyl Diosgenine is a protected form of diosgenin, often used in research for its various biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzoyl Diosgenine typically involves the esterification of diosgenin with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

化学反応の分析

Types of Reactions: 3-O-Benzoyl Diosgenine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The benzoate group can be substituted with other functional groups to create new derivatives with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various diosgenin derivatives with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of 3-O-Benzoyl Diosgenine:

- Mechanisms of Action : Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). It promotes cell cycle arrest and inhibits cell migration by modulating key signaling pathways such as p38 MAPK and Skp2 .

- In Vivo Studies : In animal models, the compound has shown significant tumor growth inhibition. For instance, in xenograft models, it effectively reduced tumor size and induced apoptosis .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties:

- Neuroprotection Mechanisms : It exhibits protective effects against oxidative stress-induced neuronal damage. This is attributed to its ability to modulate inflammatory responses and enhance antioxidant defenses .

- Potential Applications : Its neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-Inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity:

- Inflammation Modulation : this compound inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

- Clinical Relevance : Its ability to reduce inflammation can be beneficial in conditions like arthritis and other chronic inflammatory disorders.

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of 3-O-Benzoyl Diosgenine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in metabolic and signaling pathways.

Pathways Involved: It modulates pathways such as the PI3K/Akt signaling pathway, which is crucial in cell proliferation, apoptosis, and metabolism.

類似化合物との比較

Diosgenin: The parent compound from which 3-O-Benzoyl Diosgenine is derived.

Diosgenyl β-D-Glycosaminosides: These are glycosylated derivatives of diosgenin with significant biological activities.

Uniqueness: this compound is unique due to its benzoate protection, which enhances its stability and modifies its biological activity compared to its parent compound, diosgenin .

生物活性

3-O-Benzoyl Diosgenine, a derivative of diosgenin, has garnered attention in recent years for its diverse biological activities. This compound is a steroidal sapogenin that has been studied for its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and metabolic regulation. Below is a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.

Target of Action

this compound interacts with various cellular targets, leading to significant biological effects. It has been shown to inhibit tumor cell proliferation, promote apoptosis, induce differentiation and autophagy, and regulate immune responses. Additionally, it has demonstrated potential in improving gut microbiome health.

Biochemical Pathways

The compound operates through several biochemical pathways. It is involved in the modulation of cytochrome P450 monooxygenases and uridine diphosphate (UDP)-dependent glycosyltransferases, which play crucial roles in cholesterol metabolism and steroidogenesis.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. It has been observed to:

- Inhibit Tumor Growth: The compound significantly reduces the proliferation of various cancer cell lines.

- Induce Apoptosis: Studies have shown that it triggers apoptosis in cancer cells through caspase activation pathways .

- Block Cell Cycle Progression: It can halt the cell cycle at different phases depending on the cancer type, effectively preventing further cell division .

Case Study: Breast Cancer

In a study involving triple-negative breast cancer cells, this compound inhibited cell migration and invasion by affecting actin polymerization and signaling pathways related to metastasis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by:

- Reducing Cytokine Production: It suppresses the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .

- Modulating Immune Responses: By regulating immune cell activity, it can alleviate inflammatory responses in various models of disease.

Pharmacokinetics

The pharmacokinetics of this compound are critical for its therapeutic efficacy. Its bioavailability can be limited due to poor solubility and absorption characteristics. Research suggests that modifications to its chemical structure may enhance these properties, allowing for better therapeutic outcomes in clinical settings .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUJEAGCIAAOMQ-RTDPTVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747067 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-68-5 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。